

# An In-depth Technical Guide to the Physical Properties of Solid 2-Methylnaphthalene

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## Compound of Interest

Compound Name: 2-Methylnaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **2-Methylnaphthalene** in its solid state. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and the interrelation of physical characteristics.

## Introduction to 2-Methylnaphthalene

**2-Methylnaphthalene** is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula  $C_{11}H_{10}$ .<sup>[1]</sup> It exists as a white crystalline or waxy solid at room temperature.<sup>[1][2]</sup> This compound is a component of coal tar and crude oil and serves as a precursor in the synthesis of various chemicals, including vitamin K analogues and dyes.<sup>[3][4][5][6]</sup> Its physical properties are crucial for its purification, handling, and application in various chemical processes.

## Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of solid **2-Methylnaphthalene**, compiled from various scientific sources.

Table 1: General and Thermal Properties

Property	Value	References
Molecular Weight	142.20 g/mol	[2]
Melting Point	34-36 °C (307.15-309.15 K)	[1][7][8]
Boiling Point	241-242 °C (514.15-515.15 K)	[1][7][8]
Flash Point	97.78 °C (208 °F)	[2][3][7]
Enthalpy of Fusion	12.13 kJ/mol	
Enthalpy of Sublimation	61.8 kJ/mol (at 298.15 K)	[9]
Standard Molar Entropy	220.0 J/mol·K	

Table 2: Structural and Physical Properties

Property	Value	References
Appearance	White crystalline solid	[1][2]
Crystal Structure	Monoclinic	[3]
Density (solid)	1.0058 g/cm <sup>3</sup> at 20 °C	[2]
Vapor Pressure	0.05 mmHg at 20 °C	[4]
Magnetic Susceptibility ( $\chi$ )	$-102.6 \times 10^{-6}$ cm <sup>3</sup> /mol	[1]

Table 3: Solubility Data

Solvent	Solubility	Temperature (°C)	References
Water	24.6 mg/L	25	
Water	Insoluble	21	[10]
Alcohol	Soluble	Not Specified	[11]
Ether	Soluble	Not Specified	
Chloroform	Soluble	Not Specified	[11]
Methanol	Soluble	Not Specified	[11]

## Experimental Protocols

The determination of the physical properties of solid **2-Methylnaphthalene** involves a range of established experimental techniques. Below are detailed methodologies for key experiments.

### 3.1. Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity.

- Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of **2-Methylnaphthalene**.
- Procedure:
  - A small amount of finely powdered **2-Methylnaphthalene** is packed into a capillary tube to a height of about 3 mm.[12]
  - The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
  - The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[7]
  - The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid turns into a clear liquid (completion of melting) are recorded. This range is the melting point.[7][13]

- For high purity compounds, this range is typically narrow (0.5-1.0°C).

### 3.2. Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of energy absorbed or released by a sample as it is heated or cooled.

- Apparatus: A Differential Scanning Calorimeter (DSC), hermetically sealed sample pans (e.g., aluminum), and a microbalance.[6]
- Procedure:
  - A small, precisely weighed sample of **2-Methylnaphthalene** (typically 5-15 mg) is placed into a sample pan and sealed.[6]
  - An empty sealed pan is used as a reference.
  - The sample and reference pans are placed in the DSC cell.
  - The sample is subjected to a controlled temperature program, which includes heating through its melting point. A typical heating rate is 20°C/min under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6][14]
  - The DSC instrument measures the difference in heat flow between the sample and the reference.
  - An endothermic peak is observed on the resulting thermogram as the sample melts.[15]
  - The area under this peak is integrated to determine the enthalpy of fusion ( $\Delta H_{\text{fus}}$ ).[6][15]

### 3.3. Crystal Structure by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.

- Apparatus: An X-ray diffractometer, a suitable single crystal of **2-Methylnaphthalene**, and a computer for data analysis.

- Procedure:
  - A high-quality single crystal of **2-Methylnaphthalene** is grown. This is often the most challenging step.[\[16\]](#)
  - The crystal is mounted on the diffractometer and irradiated with a monochromatic beam of X-rays.
  - The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[\[5\]](#)[\[17\]](#)
  - The angles and intensities of these diffracted beams are measured by a detector.[\[17\]](#)
  - This diffraction data is then used to calculate an electron density map of the crystal.
  - From the electron density map, the positions of the individual atoms can be determined, revealing the precise molecular structure and the packing arrangement within the crystal.[\[17\]](#)

### 3.4. Solubility Determination

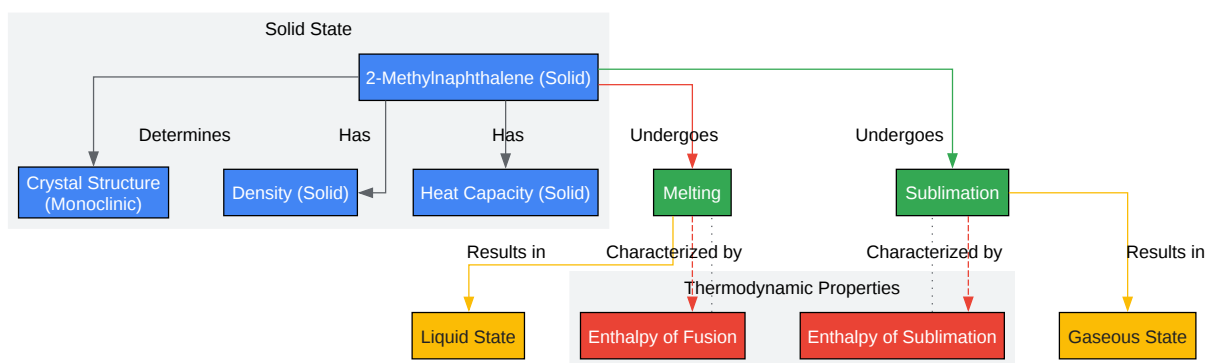
The equilibrium solubility method is commonly used to determine the solubility of a solid in a liquid.

- Apparatus: A temperature-controlled shaker bath or magnetic stirrer with a hot plate, flasks, a filtration system, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
  - An excess amount of solid **2-Methylnaphthalene** is added to a known volume of the solvent in a flask.
  - The mixture is agitated at a constant temperature until equilibrium is reached. This can take several hours to days.
  - Once equilibrium is established, the undissolved solid is allowed to settle.

- A sample of the saturated solution is withdrawn, taking care not to include any solid particles. This is often achieved by filtration at the equilibrium temperature.
- The concentration of **2-Methylnaphthalene** in the filtered solution is then determined using a suitable analytical technique.
- This procedure is repeated at different temperatures to determine the temperature dependence of solubility.<sup>[18]</sup>

## Interrelation of Physical Properties

The physical properties of solid **2-Methylnaphthalene** are interconnected. The following diagram illustrates the logical relationships between some of these key properties.



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